



# **Application Notes and Protocols: AST5902 Mesylate in Xenograft Tumor Models**

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Compound of Interest		
Compound Name:	AST5902 mesylate	
Cat. No.:	B15612647	Get Quote

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## Introduction

AST5902 is the principal and active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] These inhibitors are critical in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[2] Preclinical evaluation of such targeted therapies heavily relies on xenograft tumor models to assess in vivo efficacy.[3][4][5]

These application notes provide a representative framework for conducting xenograft tumor model studies with **AST5902 mesylate**, including hypothetical data presentation and detailed experimental protocols. The methodologies described are based on established practices for evaluating EGFR inhibitors in preclinical settings.

## **Data Presentation**

The following table represents a hypothetical summary of a subcutaneous xenograft study designed to evaluate the efficacy of **AST5902 mesylate** in an EGFR-mutant NSCLC cell linederived xenograft model.

Table 1: Antitumor Efficacy of AST5902 Mesylate in an NCI-H1975 Xenograft Model



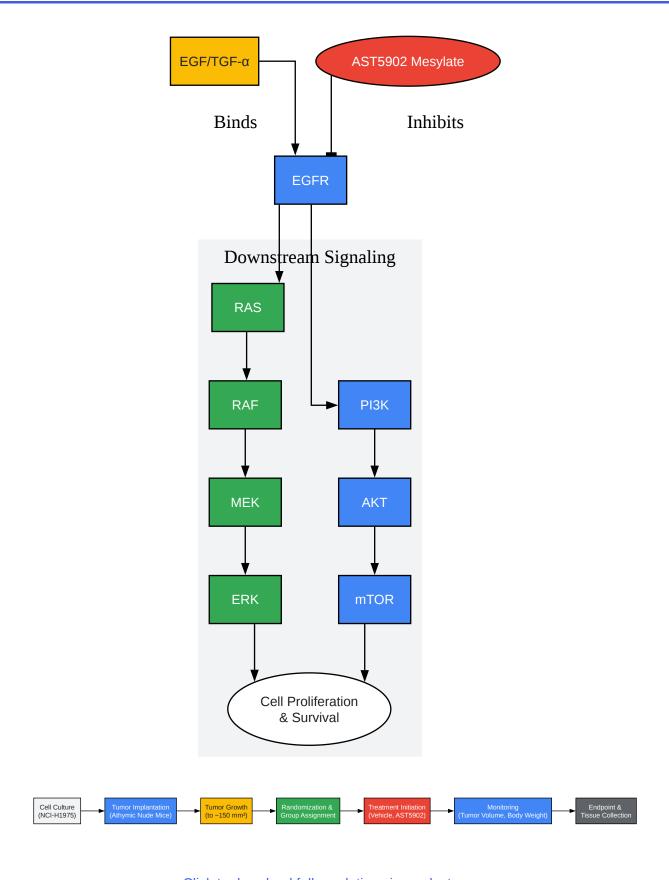
Treatment Group	Dosing Regimen	Mean Tumor Volume (mm³) ± SEM (Day 21)	Tumor Growth Inhibition (%)	Mean Body Weight Change (%) ± SEM
Vehicle Control	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; p.o., q.d.	1250 ± 150	-	+2.5 ± 1.5
AST5902 Mesylate	25 mg/kg; p.o., q.d.	625 ± 80	50	-1.0 ± 2.0
AST5902 Mesylate	50 mg/kg; p.o., q.d.	250 ± 50	80	-3.5 ± 2.5
Positive Control (Osimertinib)	25 mg/kg; p.o., q.d.	312.5 ± 65	75	-2.0 ± 1.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

# **Signaling Pathway**

AST5902, as an EGFR inhibitor, targets the epidermal growth factor receptor, thereby modulating downstream signaling pathways implicated in cell proliferation, survival, and metastasis.





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